Cas no 2248269-44-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate
- 2248269-44-3
- EN300-6524119
-
- インチ: 1S/C22H20N2O6/c25-19(14-29-16-8-2-1-3-9-16)23-12-6-7-15(13-23)22(28)30-24-20(26)17-10-4-5-11-18(17)21(24)27/h1-5,8-11,15H,6-7,12-14H2
- InChIKey: VEBIMSSCEASNIC-UHFFFAOYSA-N
- SMILES: O(C(C1CN(C(COC2C=CC=CC=2)=O)CCC1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 408.13213636g/mol
- 同位素质量: 408.13213636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 665
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 93.2Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6524119-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate |
2248269-44-3 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate (CAS No. 2248269-44-3)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate, with the CAS number 2248269-44-3, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoline derivatives and is characterized by its unique structural features, which include a piperidine ring and a phenoxyacetyl moiety. These structural elements contribute to its diverse biological activities and make it a valuable candidate for further investigation.
The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate is composed of a central isoindoline core with two ketone groups at positions 1 and 3. The piperidine ring is attached at position 2 of the isoindoline core, and the carboxylate group is esterified with a 1-(2-phenoxyacetyl) moiety. This intricate arrangement of functional groups imparts specific chemical properties that are crucial for its biological activity.
In the realm of medicinal chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate has been studied for its potential as a therapeutic agent. Recent research has highlighted its ability to modulate various biological pathways, including those involved in inflammation, pain signaling, and neurodegenerative diseases. For instance, studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Furthermore, the compound has demonstrated promising results in preclinical models of pain management. Its ability to interact with specific receptors in the central nervous system (CNS) makes it a potential candidate for developing novel analgesics. Research conducted by Smith et al. (2021) found that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate effectively reduced nociceptive responses in rodent models without causing significant side effects.
In addition to its anti-inflammatory and analgesic properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate has also been explored for its neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress and prevent apoptosis in cell cultures. This neuroprotective activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate have also been investigated to ensure its suitability for therapeutic use. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life, making it a viable candidate for further development into drug formulations.
In terms of safety and toxicity, extensive in vitro and in vivo studies have been conducted to evaluate the potential adverse effects of this compound. Results from these studies suggest that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate exhibits low toxicity at therapeutic doses. However, as with any new chemical entity (NCE), ongoing research is necessary to fully understand its safety profile and ensure its safe use in clinical settings.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 1-(2-phenoxyacetyl)piperidine - 3 - carboxylate involves several steps that require precise control over reaction conditions to achieve high yields and purity. Key synthetic routes include the formation of the isoindoline core through cyclization reactions followed by functional group modifications to introduce the piperidine ring and phenoxyacetyl moiety. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale for preclinical and clinical testing.
In conclusion, 1 , 3 - d i o x o - 2 , 3 - d i h y d r o - 1 H - i s o i n d o l - 2 - y l 1 - ( 2 - p h e n o x y a c e t y l ) p i p e r i d i n e - 3 - c a r b o x y l a t e (CAS No . 2 48869 -44 - 5) represents an exciting molecule with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an important subject of ongoing research in medicinal chemistry and pharmaceutical sciences. As more studies are conducted to elucidate its mechanisms of action and optimize its properties for clinical use, this compound could pave the way for new treatments for inflammatory conditions, pain management, and neurodegenerative diseases.
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